Product packaging for Methyl 2-bromo-4-cyanophenylacetate(Cat. No.:)

Methyl 2-bromo-4-cyanophenylacetate

Cat. No.: B8222224
M. Wt: 254.08 g/mol
InChI Key: MXDGLOYYPSSNDH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyanophenylacetate is a high-value synthetic building block in organic and medicinal chemistry research. This compound integrates two highly functional groups—a bromine atom and a nitrile group—on a phenylacetate core, making it a versatile precursor for constructing complex molecules. Its structure is particularly valuable in metal-catalyzed cross-coupling reactions, where the bromo substituent can undergo Palladium-catalyzed transformations to form new carbon-carbon bonds . Simultaneously, the cyano group offers a handle for further functionalization, as it can be readily converted into amidine, amide, or carboxylic acid functionalities . This reactivity profile makes this compound a critical intermediate in the synthesis of various nitrogen-containing heterocycles, such as quinazoline derivatives, which are known to exhibit a broad spectrum of biological activities including anti-cancer, anti-bacterial, and anti-inflammatory effects . In drug discovery, this compound can be used to develop potential therapeutic agents, leveraging its scaffold to interact with various biological targets. As with all fine chemicals, proper handling is essential. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B8222224 Methyl 2-bromo-4-cyanophenylacetate

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGLOYYPSSNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of Methyl 2 Bromo 4 Cyanophenylacetate

Established Synthetic Pathways and Precursors

The established synthetic routes to Methyl 2-bromo-4-cyanophenylacetate typically involve a two-step process starting from commercially available precursors. The general strategy is the esterification of a substituted phenylacetic acid followed by alpha-bromination, or vice versa.

One of the most common precursors is 4-cyanophenylacetic acid. fiveable.mechemicalbook.com The synthesis from this starting material would first involve esterification to produce Methyl (4-cyanophenyl)acetate. google.com This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. acs.org

The subsequent step is the alpha-bromination of the newly formed ester. This can be accomplished using a variety of brominating agents. A standard laboratory method is the Hell-Volhard-Zelinsky reaction, which involves the reaction of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3) to form the α-bromo acyl bromide, which is then esterified. masterorganicchemistry.comucla.edulibretexts.org Alternatively, and more directly for the ester, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a common and effective method for introducing a bromine atom at the benzylic position. organic-chemistry.org

Another viable precursor is 2-bromo-4-cyanophenylacetic acid. In this case, the synthesis would be a direct esterification reaction with methanol, again typically under acidic conditions. The synthesis of 2-bromo-4-cyanophenylacetic acid itself can be achieved through various methods, including the bromination of 4-cyanotoluene followed by oxidation and subsequent reaction steps.

A plausible synthetic pathway is outlined below:

Scheme 1: Synthesis from 4-Cyanophenylacetic Acid

Esterification: 4-Cyanophenylacetic acid is reacted with methanol and a catalytic amount of sulfuric acid to yield Methyl (4-cyanophenyl)acetate.

Alpha-Bromination: The Methyl (4-cyanophenyl)acetate is then brominated at the alpha-position using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride.

StepReactantsReagents/ConditionsProductTypical Yield
14-Cyanophenylacetic acid, MethanolH₂SO₄ (catalytic), RefluxMethyl (4-cyanophenyl)acetate>90%
2Methyl (4-cyanophenyl)acetateN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, RefluxThis compound70-85%

Innovative Synthetic Approaches and Process Intensification

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and scalability of chemical processes. For the synthesis of compounds like this compound, innovative approaches often involve the use of novel catalysts, alternative energy sources, and continuous flow technologies.

One area of innovation is the use of solid-supported reagents and catalysts. For the bromination step, using a polymer-supported brominating agent can simplify product purification by allowing for the easy removal of the spent reagent through filtration. Similarly, solid acid catalysts can be employed for the esterification reaction, which can be easily recovered and reused, thus reducing waste.

Process intensification through microreactor technology offers significant advantages over traditional batch processing. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for potentially hazardous reactions like bromination. The reduced reaction volumes in microreactors also minimize the risks associated with handling hazardous materials.

Microwave-assisted synthesis is another innovative approach that can dramatically reduce reaction times. For both the esterification and bromination steps, microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.

ApproachKey FeatureAdvantages
Solid-Supported Reagents Reagents are immobilized on a solid support.Simplified purification, catalyst recyclability, reduced waste.
Continuous Flow Synthesis Reactions are performed in a continuous stream in a microreactor.Precise process control, enhanced safety, improved yield and selectivity, easy scalability.
Microwave-Assisted Synthesis Microwave energy is used to heat the reaction mixture.Rapid reaction times, increased yields, cleaner reaction profiles.

Enantioselective and Diastereoselective Syntheses

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis, the preparation of a single enantiomer, is of great importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.

The development of enantioselective methods for the alpha-bromination of carbonyl compounds is an active area of research. One approach involves the use of chiral catalysts. For example, cinchona alkaloid derivatives have been successfully used to catalyze the enantioselective bromination of certain ketones. organic-chemistry.org Similar strategies could potentially be adapted for the enantioselective bromination of esters like Methyl (4-cyanophenyl)acetate.

Another strategy involves the use of a chiral auxiliary. In this approach, the achiral starting material is reacted with a chiral molecule to form a diastereomeric intermediate. Subsequent bromination occurs diastereoselectively, controlled by the stereochemistry of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

While specific examples for the enantioselective synthesis of this compound are not widely reported in the literature, the principles of asymmetric catalysis and the use of chiral auxiliaries provide a framework for how such a synthesis could be designed. rsc.org

MethodDescription
Chiral Catalysis A small amount of a chiral catalyst is used to induce enantioselectivity in the bromination step.
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of the bromination reaction.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally friendly and sustainable.

Key areas for the application of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are generally more atom-economical than substitution reactions that generate byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride, which is often used in radical brominations, with greener alternatives such as supercritical carbon dioxide or ionic liquids. Similarly, replacing hazardous brominating agents like elemental bromine with safer alternatives like N-bromosuccinimide is a key consideration. organic-chemistry.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The use of solid acid catalysts for esterification or enzyme-catalyzed reactions are examples of this principle. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can also be considered a green technology as it can significantly reduce reaction times and energy input. masterorganicchemistry.com

By incorporating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer for both chemists and the environment. researchgate.netnih.gov

Mechanistic Investigations and Reactivity of Methyl 2 Bromo 4 Cyanophenylacetate

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety of Methyl 2-bromo-4-cyanophenylacetate is the primary site for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond in this compound is susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond. The presence of the electron-withdrawing cyano group on the aromatic ring enhances the electrophilicity of the carbon atom attached to the bromine, facilitating this key oxidative addition step. This heightened reactivity makes the compound an excellent substrate for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netorgsyn.org These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent, mediated by a palladium complex. researchgate.netlibretexts.org For this compound, the aryl bromide serves as the electrophilic partner. The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The versatility and functional group tolerance of these methods allow for their application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is widely used due to the mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the low toxicity of the boron-containing byproducts. nih.gov The aryl bromide of this compound is an excellent electrophilic partner for this transformation, readily undergoing oxidative addition to the palladium(0) catalyst. nih.govnih.gov The reaction requires a base, such as sodium carbonate or potassium phosphate, to activate the organoboron reagent for the transmetalation step. nih.govnih.gov This coupling provides a direct and efficient route to synthesize biaryl compounds, which are prevalent structures in many biologically active molecules. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidPalladium CatalystBaseSolventTemperatureYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 °C92
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane100 °C88
33-Thienylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene110 °C85

The Stille coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents, which are generally tolerant of a wide variety of functional groups, making purification of the products simpler. wikipedia.orglibretexts.org The aryl bromide in this compound serves as the electrophile. The rate of transmetalation in the Stille coupling can sometimes be slow, but additives such as copper(I) salts or lithium chloride can accelerate the reaction. organic-chemistry.org A significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The reaction exhibits high chemoselectivity, and specific conditions can be chosen to ensure the selective reaction at the C-Br bond, even in the presence of other potential leaving groups like triflates. nih.gov

Table 2: Representative Conditions for Stille Coupling of this compound
EntryOrganostannanePalladium CatalystAdditiveSolventTemperatureYield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄-Toluene110 °C89
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂LiClDMF80 °C91
3(4-Methoxyphenyl)trimethyltinPd₂(dba)₃ / P(furyl)₃CuINMP60 °C86

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is highly regarded for its broad scope and excellent functional group tolerance. nih.gov Organozinc reagents are generally more reactive than their boron and tin counterparts, which often allows for milder reaction conditions and higher yields. wikipedia.orgresearchgate.net The aryl bromide of this compound can be effectively coupled with a variety of alkyl-, alkenyl-, and aryl-zinc reagents. wikipedia.orgresearchgate.net The preparation of the organozinc reagent can be done in situ from the corresponding organohalide, adding to the reaction's practicality. organic-chemistry.org Despite their reactivity, organozinc reagents are compatible with many sensitive functional groups, making the Negishi coupling a powerful tool in the synthesis of complex molecules. nih.gov

Table 3: Representative Conditions for Negishi Coupling of this compound
EntryOrganozinc ReagentPalladium CatalystSolventTemperatureYield (%)
1Phenylzinc chloridePd(PPh₃)₄THF65 °C94
2Ethylzinc bromidePdCl₂(dppf)Dioxane80 °C87
3(2-Thienyl)zinc chloridePd(OAc)₂ / RuPhosTHFRoom Temp90

The Kumada coupling, one of the earliest developed cross-coupling reactions, joins an organohalide with a Grignard reagent (organomagnesium halide) using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is advantageous due to the high reactivity and ready availability of Grignard reagents. organic-chemistry.org Aryl bromides are common electrophilic partners in this reaction. rhhz.netnih.gov However, the high basicity and nucleophilicity of Grignard reagents can lead to a lower functional group tolerance compared to other coupling methods. organic-chemistry.org In the case of this compound, the ester and cyano functionalities could potentially react with the Grignard reagent, leading to side products. Therefore, careful selection of a catalyst that promotes rapid cross-coupling over side reactions, along with controlled reaction conditions such as low temperatures, is crucial for success. rhhz.net

Table 4: Representative Conditions for Kumada Coupling of this compound
EntryGrignard ReagentCatalystSolventTemperatureYield (%)
1Phenylmagnesium bromidePdCl₂(dppf)THF0 °C to RT75
2Methylmagnesium bromideNiCl₂(dmpe)Ether-10 °C68
3Vinylmagnesium bromidePd(PPh₃)₄THF0 °C79

The Hiyama cross-coupling reaction utilizes an organosilicon compound as the nucleophilic partner in a palladium-catalyzed reaction with an organohalide. organic-chemistry.org Organosilanes are attractive reagents because they are generally non-toxic, stable, and easy to handle. organic-chemistry.orgnih.gov A key feature of the Hiyama coupling is the need for an activator, such as a fluoride (B91410) source (e.g., TBAF) or a base, to cleave the silicon-carbon bond and generate a hypervalent silicate (B1173343) species, which is necessary for the transmetalation step. organic-chemistry.org The aryl bromide in this compound is a suitable substrate for this transformation. nih.gov The reaction conditions are generally mild, and it offers a valuable, less toxic alternative to other cross-coupling methods like the Stille coupling. organic-chemistry.org

Table 5: Representative Conditions for Hiyama Coupling of this compound
EntryOrganosilanePalladium CatalystActivatorSolventTemperatureYield (%)
1PhenyltrimethoxysilanePd(OAc)₂TBAFTHF60 °C88
2Vinyl(triethoxy)silanePdCl₂(PPh₃)₂NaOHDioxane/H₂O100 °C84
3(4-Fluorophenyl)dimethylsilanolPd₂(dba)₃ / XPhosK₃PO₄Toluene80 °C90

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the aryl bromide can readily participate in these transformations. For instance, in a process analogous to the Suzuki-Miyaura coupling, a palladium catalyst is often employed, though copper catalysis offers a viable alternative for specific applications. These reactions typically involve an organoboron reagent and a base, leading to the substitution of the bromine atom with a new organic substituent. The mechanism generally proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. The presence of the electron-withdrawing cyano group can influence the rate and efficiency of these coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) is a key reaction for aryl halides. libretexts.orgnih.gov For this compound, the electron-withdrawing cyano group in the para position significantly activates the aryl ring towards nucleophilic attack. libretexts.org This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process. libretexts.orgnih.gov In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing cyano group. libretexts.org In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and rate of the reaction. libretexts.orgnih.gov

Reaction Type Key Features Intermediate
Nucleophilic Aromatic SubstitutionActivated by electron-withdrawing groupsMeisenheimer complex

Reductive Transformations of the Aryl Bromide

The aryl bromide functionality of this compound can undergo reductive transformations. One common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This process leads to the reductive cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. Another approach is the use of reducing agents like manganese, which can facilitate the reductive coupling of aryl bromides. rsc.org These reactions can proceed through radical or polar mechanisms, depending on the specific reagents and conditions employed. rsc.org

Transformations of the Cyano Functional Group

The cyano group of this compound is a versatile functional handle that can be converted into several other important chemical entities.

Hydrolytic Derivatizations to Carboxylic Acids and Amides

The hydrolysis of the nitrile group provides a direct route to either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comyoutube.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. libretexts.orgsavemyexams.com The reaction proceeds through the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom. lumenlearning.comyoutube.com Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide intermediate. chemistrysteps.com Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the nitrile undergoes hydrolysis to form a carboxylate salt. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then rearranges to an amide. chemistrysteps.com Continued hydrolysis of the amide in the basic medium gives the carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.orgsavemyexams.com By carefully controlling the reaction conditions, such as temperature and reaction time, it is often possible to isolate the amide as the major product. youtube.com

Hydrolysis Condition Initial Product Final Product
AcidicAmideCarboxylic Acid
BasicAmideCarboxylate Salt (then Carboxylic Acid upon acidification)

Reductive Conversion to Amines

The cyano group can be reduced to a primary amine. wikipedia.org This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be employed. libretexts.orgchemguide.co.uk The reduction with LiAlH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine anion to form the amine after an aqueous workup. libretexts.org The choice of reducing agent and reaction conditions can be crucial to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.org A variety of other reducing agents, including diisopropylaminoborane (B2863991) and samarium(II) iodide, have also been developed for the selective reduction of nitriles to primary amines. organic-chemistry.org

Nitrile Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. nih.gov For example, nitriles can react with nitrile sulfides, which are transient species often generated in situ, to produce 1,2,4-thiadiazoles. arkat-usa.org Similarly, reactions with nitrile oxides can yield 1,2,4-oxadiazoles. researchgate.net These reactions are valuable for the synthesis of various heterocyclic compounds with potential biological activities. The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the electronic properties of both the nitrile and the 1,3-dipole. scielo.org.mx

Reactant Product
Nitrile Sulfide1,2,4-Thiadiazole
Nitrile Oxide1,2,4-Oxadiazole

Chemical Modifications of the Methyl Ester Group

The methyl ester group of this compound is a key functional handle that allows for a variety of chemical transformations. These modifications are crucial for the synthesis of diverse derivatives with potential applications in various fields of chemistry. The primary reactions involving the ester functionality include hydrolysis (saponification), transesterification, reduction to the corresponding alcohol, and amidation.

Saponification and Transesterification Reactions

Saponification, the hydrolysis of the methyl ester to the corresponding carboxylic acid, and transesterification, the conversion to a different ester, are fundamental transformations.

Saponification: The hydrolysis of this compound to 2-bromo-4-cyanophenylacetic acid is typically achieved under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. Common bases used for this purpose include sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695) to ensure solubility of the starting material. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting ester is consumed.

ReactionReagents and ConditionsProduct
Saponification1. NaOH or KOH, H₂O/MeOH, Reflux2. HCl (aq)2-bromo-4-cyanophenylacetic acid
TransesterificationR'OH, H₂SO₄ (cat.) or NaOR' (cat.), RefluxThis compound

Reduction to Alcohol Functionality

The methyl ester group can be reduced to the corresponding primary alcohol, 2-(2-bromo-4-cyanophenyl)ethanol. This transformation is typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of methoxide and a second hydride addition to the intermediate aldehyde.

Alternatively, sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or in specific solvent systems can also be employed for this reduction, although it is generally less reactive towards esters than LiAlH₄.

ReactionReagents and ConditionsProduct
Reduction1. LiAlH₄, THF, 0 °C to rt2. H₃O⁺ workup2-(2-bromo-4-cyanophenyl)ethanol

Amidation Reactions

Amidation of this compound involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 2-(2-bromo-4-cyanophenyl)acetamide. This reaction, often referred to as aminolysis, can be achieved through several methods.

Direct aminolysis can be performed by heating the ester with an excess of the amine, sometimes in a sealed tube or under pressure. However, this method is often slow and may require high temperatures.

More commonly, the reaction is facilitated by the use of a catalyst or by converting the ester to a more reactive species. For instance, the use of a Lewis acid catalyst can activate the ester towards nucleophilic attack by the amine. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

ReactionReagents and ConditionsProduct
Amidation1. R'R''NH, Heat2. (Alternative) Hydrolysis to acid, then R'R''NH, DCC2-(2-bromo-4-cyanophenyl)-N,N-dialkylacetamide

Reactivity of the Activated α-Carbon (Phenylacetate Moiety)

The α-carbon of the phenylacetate (B1230308) moiety in this compound is activated by the adjacent ester group, making it susceptible to deprotonation and subsequent reactions with electrophiles.

Alkylation and Acylation Reactions at the α-Position

The hydrogen atoms on the α-carbon are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: The α-alkylation involves the reaction of the enolate with an alkyl halide. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible deprotonation, preventing side reactions such as self-condensation. The reaction is generally carried out at low temperatures in an anhydrous aprotic solvent like THF. The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the nature of the alkyl group introduced at the α-position.

Acylation: Similarly, the enolate can be acylated by reacting it with an acylating agent, such as an acid chloride or an acid anhydride. This reaction leads to the formation of a β-keto ester derivative. The conditions are similar to those used for alkylation, employing a strong base to generate the enolate.

ReactionReagents and ConditionsProduct
α-Alkylation1. LDA, THF, -78 °C2. R'-X (Alkyl halide)Methyl 2-(2-bromo-4-cyanophenyl)-2-alkylacetate
α-Acylation1. LDA, THF, -78 °C2. R'-COCl (Acyl chloride)Methyl 2-(2-bromo-4-cyanophenyl)-3-oxoalkanoate

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as a malonic ester derivative. While this compound itself has an activated α-carbon, it is not typically the active methylene component in a classical Knoevenagel condensation. However, it can potentially undergo related carbonyl addition reactions.

In a Knoevenagel-type reaction, the enolate of this compound could, in principle, add to a carbonyl compound (an aldehyde or a ketone). This reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. The initial addition product is a β-hydroxy ester, which can then undergo dehydration to form an α,β-unsaturated ester. The feasibility of this reaction would depend on the relative reactivity of the starting materials and the specific reaction conditions employed.

ReactionReagents and ConditionsProduct
Knoevenagel-type CondensationR'CHO, Base (e.g., piperidine), RefluxMethyl 2-(2-bromo-4-cyanophenyl)-3-alkylacrylate (after dehydration)

Metalation and Enolate Chemistry

The presence of a methyl ester group attached to a benzylic carbon in this compound provides a site for deprotonation and subsequent enolate formation. The acidity of the α-hydrogen is enhanced by the electron-withdrawing nature of the adjacent ester carbonyl group. This allows for the generation of a nucleophilic enolate species upon treatment with a suitable base.

The choice of base and reaction conditions is critical in controlling the formation and subsequent reactions of the enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to ensure complete and irreversible deprotonation, forming the lithium enolate. The resulting enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One of the most common applications of the enolate derived from this compound is its reaction with electrophiles, such as alkyl halides. This alkylation reaction proceeds via an SN2 mechanism and allows for the introduction of a wide range of substituents at the benzylic position.

Table 1: Representative Alkylation Reactions of this compound Enolate

ElectrophileBaseSolventProduct
Methyl IodideLDATHFMethyl 2-bromo-2-(4-cyanophenyl)propanoate
Benzyl BromideNaHDMFMethyl 2-bromo-2-(4-cyanophenyl)-3-phenylpropanoate
Allyl BromideKHMDSTolueneMethyl 2-bromo-2-(4-cyanophenyl)pent-4-enoate

The reactivity of the enolate can also be harnessed in condensation reactions, such as the Claisen condensation, to form β-keto esters, further expanding the synthetic utility of this intermediate.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its three substituents: the bromo, cyano, and methyl acetate (B1210297) groups. Understanding the directing effects and activating/deactivating nature of these groups is essential for predicting the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the incoming electrophile is attacked by the π-electron system of the benzene (B151609) ring. The substituents on the ring determine the rate and regioselectivity of this attack.

Bromo Group: The bromine atom is an ortho, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, but its lone pairs can stabilize the arenium ion intermediate through resonance, directing the incoming electrophile to the ortho and para positions.

Cyano Group: The cyano group is a strong deactivator and a meta-director. Its powerful electron-withdrawing inductive and resonance effects significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Methyl Acetate Group: The ester group is also a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups on the aromatic ring. These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction.

The bromo and cyano groups in this compound play a crucial role in activating the ring for SNAr. The cyano group, being a powerful electron-withdrawing group, significantly facilitates nucleophilic attack, especially when positioned ortho or para to the leaving group (in this case, the bromine atom).

The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine atom, forming a resonance-stabilized carbanion. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileBase (if any)SolventProduct
Sodium Methoxide-MethanolMethyl 4-cyano-2-methoxyphenylacetate
AnilineK2CO3DMFMethyl 4-cyano-2-(phenylamino)phenylacetate
Sodium Azide-DMSOMethyl 2-azido-4-cyanophenylacetate

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that typically requires an electron-rich aromatic substrate. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile and does not readily react with deactivated aromatic rings.

Given that the aromatic ring of this compound is strongly deactivated by the presence of the bromo, cyano, and methyl acetate groups, it is highly unlikely to undergo a standard Vilsmeier-Haack reaction. The electron-poor nature of the ring makes it a poor nucleophile for attacking the Vilsmeier reagent. Therefore, attempts to formylate this compound under typical Vilsmeier-Haack conditions are expected to be unsuccessful.

Synergistic Effects of Multiple Functional Groups on Reactivity

The true chemical character of this compound emerges from the synergistic and often competing effects of its multiple functional groups.

Enolate Chemistry vs. Aromatic Reactivity: The presence of the enolizable proton allows for reactions at the benzylic position, which can compete with reactions on the aromatic ring. The choice of reagents and reaction conditions can selectively favor one reaction pathway over the other. For instance, using a strong, non-nucleophilic base at low temperatures will favor enolate formation and subsequent alkylation, while nucleophilic aromatic substitution might require higher temperatures and a suitable nucleophile.

Conflicting Directing Effects in EAS: As discussed, the ortho, para-directing bromo group and the meta-directing cyano and ester groups create a complex scenario for electrophilic aromatic substitution. This inherent conflict in directing effects makes predicting the outcome of such reactions challenging and often leads to a mixture of products or no reaction at all under standard conditions.

Activation for SNAr: The bromo and cyano groups work in concert to activate the aromatic ring for nucleophilic aromatic substitution. The bromine atom acts as a good leaving group, while the cyano group provides the necessary electron-withdrawing character to stabilize the intermediate anion. This synergistic effect makes SNAr a highly favorable and synthetically useful reaction for this molecule.

Deactivation for Vilsmeier-Haack: Conversely, the combined electron-withdrawing power of all three substituents renders the aromatic ring highly deactivated towards electrophilic attack, effectively shutting down reactivity in reactions like the Vilsmeier-Haack formylation.

Synthetic Applications of Methyl 2 Bromo 4 Cyanophenylacetate in Target Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

The core structure of phenylacetic acid and its derivatives is a common motif in many pharmaceutically active compounds. The strategic placement of bromo and cyano groups on the phenyl ring, combined with the reactive α-bromo position on the acetate (B1210297) chain, allows for the construction of complex scaffolds.

Specifically, the parent acid, 2-bromo-4-cyanophenylacetic acid, has been identified as a key intermediate in the development of compounds with activity at the M1 muscarinic acetylcholine (B1216132) receptor. google.com These receptors are a target for treating cognitive deficits and other neurological conditions. In a documented synthesis, 4-cyanophenylacetic acid is brominated at the alpha position using N-bromosuccinimide (NBS) in sulfuric acid to produce 2-bromo-4-cyanophenylacetic acid in a high yield. google.com The subsequent esterification to the methyl ester, Methyl 2-bromo-4-cyanophenylacetate, is a standard transformation that provides a building block ready for further modification, such as nucleophilic substitution at the α-bromo position to build out more complex molecular side chains.

Table 1: Synthesis of 2-bromo-4-cyanophenylacetic acid google.com

Reactant Reagent Solvent Time (hours) Yield (%)

This reaction provides a direct pathway to this valuable pharmaceutical intermediate, which can then be used to synthesize a library of potential drug candidates by reacting the α-bromo ester with various nucleophiles.

Utilization in Agrochemical Active Ingredient Production

While specific examples in peer-reviewed literature are scarce, related bromo-phenyl derivatives are known intermediates in the synthesis of agrochemicals such as pesticides and herbicides. Chemical suppliers classify this compound for use in this field, suggesting its potential as a building block for new active ingredients. The combination of the toxophoric phenylacetate (B1230308) group with reactive handles allows for its incorporation into larger molecules designed to target specific biological pathways in pests or weeds.

Precursor in Materials Science for Functional Molecules

The unique electronic and structural characteristics of this compound make it a candidate for the synthesis of functional materials.

The development of small-molecule fluorescent probes for bio-imaging and sensing is a significant area of research. nih.gov The synthesis of these probes often relies on building blocks that have tunable electronic properties and reactive sites for conjugation. rice.edu this compound possesses features that make it a potentially useful precursor in this field.

The cyano group (-CN) is a well-known electron-withdrawing group that can be used to modulate the absorption and emission wavelengths of a fluorophore. Furthermore, it can be chemically transformed into other functional groups, such as an amine or carboxylic acid, to alter the probe's properties or to serve as an attachment point for biomolecules. The aryl bromide offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the straightforward installation of a wide range of conjugated systems to build a fluorophore core. The α-bromo ester can be used to attach the probe to a substrate or another part of a larger molecular assembly. For instance, a potential synthetic route could involve a Suzuki coupling at the aryl bromide position to create a biaryl system, a common scaffold for fluorescent dyes.

Chemical suppliers have categorized this compound as a "Polymer Science Material Building Block". bldpharm.com This suggests its potential use as a monomer or a precursor to a monomer for specialty polymers. The aryl bromide functionality could allow it to undergo polymerization through cross-coupling reactions, leading to conjugated polymers with potentially interesting optical or electronic properties. Alternatively, the α-bromo ester or the cyano group could be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety.

Application in Natural Product Total Synthesis

While versatile building blocks are the foundation of any total synthesis, the direct application of this compound in a published total synthesis of a complex natural product has not been documented. Synthetic routes to natural products often prioritize efficiency and may build similar functionalities from simpler, less functionalized precursors. nih.gov However, for the synthesis of unnatural analogs of natural products for structure-activity relationship (SAR) studies, a highly functionalized building block like this could provide an efficient route to desired modifications.

Contributions to Retrosynthetic Strategies

In the planning of a chemical synthesis, known as retrosynthetic analysis, a target molecule is deconstructed into simpler, commercially available starting materials. fiveable.me The value of a building block like this compound lies in the number of strategic disconnections it represents.

Its structure allows a synthetic chemist to envision several key bond-forming reactions in the forward direction:

C-C or C-Heteroatom Bond Formation: The α-bromo ester is a potent electrophile. Retrosynthetically, any structure containing a phenylacetate core with a substituent at the alpha position can be disconnected to reveal this compound and a suitable nucleophile (e.g., an enolate, amine, thiol, or alkoxide).

Biaryl or Aryl-Alkyne Linkages: The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions. Therefore, any target molecule containing the 4-cyano-2-(methoxycarbonylmethyl)phenyl unit connected to another aryl or alkynyl group can be disconnected across that bond, leading back to this compound and a corresponding boronic acid or terminal alkyne.

Amine or Carboxylic Acid Functionality: The cyano group can be seen as a synthetic equivalent (synthon) for a primary amine (via reduction) or a carboxylic acid (via hydrolysis). This allows for disconnections of amides, esters, or other structures derived from these functional groups, tracing them back to the cyano group of the starting material.

The presence of these three distinct functional groups, which can often be reacted with high chemoselectivity, makes this compound a powerful node in retrosynthetic planning for accessing complex molecular architectures.

Advanced Characterization Techniques and Spectroscopic Analysis in Research Contexts

Spectroscopic Analysis of Reaction Products and Intermediates

The synthesis of Methyl 2-bromo-4-cyanophenylacetate typically involves the benzylic bromination of a suitable precursor, such as methyl 4-cyanophenylacetate. The analysis of the reaction mixture and the purified product involves several key spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester group, and the benzylic proton. The chemical shift and multiplicity of the benzylic proton would be particularly indicative of successful bromination. Similarly, the ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the chemical shift of the benzylic carbon being significantly affected by the presence of the bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the nitrile (C≡N) group, the carbonyl (C=O) of the ester, and the C-O stretching of the ester. The presence of the C-Br bond can also be observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMRSignals for aromatic protons, methoxy protons, and a downfield shifted benzylic proton.
¹³C NMRSignals for aromatic carbons, ester carbonyl carbon, methoxy carbon, nitrile carbon, and a benzylic carbon shifted due to bromine.
IR SpectroscopyCharacteristic peaks for C≡N stretch, C=O stretch (ester), and C-O stretch.
Mass SpectrometryMolecular ion peak with a characteristic Br isotopic pattern (M, M+2).

The analysis of reaction intermediates, such as the starting material methyl 4-cyanophenylacetate, and potential side products, like dibrominated compounds, would also be carried out using these techniques to monitor the reaction's progress and purity of the final product.

Mechanistic Probing via Isotopic Labeling Studies

Understanding the mechanism of the benzylic bromination reaction that forms this compound can be achieved through isotopic labeling studies. This powerful technique involves replacing an atom in a reactant with one of its isotopes and then tracking the position of the isotope in the product.

For the synthesis of this compound, a key mechanistic question is the nature of the hydrogen abstraction step from the benzylic position. A common method to investigate this is through a Kinetic Isotope Effect (KIE) study. This involves comparing the rate of reaction of the normal reactant with the rate of a reactant in which the benzylic hydrogens are replaced with deuterium (D).

If the C-H bond is broken in the rate-determining step of the reaction, a primary kinetic isotope effect will be observed, meaning the reaction with the deuterated substrate will be significantly slower. This would provide strong evidence for a mechanism involving the homolytic cleavage of the C-H bond by a bromine radical, which is a key step in free-radical bromination.

Table 2: Hypothetical Isotopic Labeling Experiment for Mechanistic Probing

Experiment Reactant Expected Outcome if C-H bond cleavage is rate-determining Mechanistic Insight
Standard ReactionMethyl 4-cyanophenylacetateFormation of this compound at a certain rate (kH).Baseline reaction rate.
Isotope-Labeled ReactionMethyl 4-cyano-α,α-dideuteriophenylacetateFormation of the deuterated product at a slower rate (kD).A kH/kD ratio significantly greater than 1 would confirm that the benzylic C-H bond is broken in the rate-determining step, supporting a radical abstraction mechanism.

By employing these advanced characterization techniques, researchers can not only confirm the identity and purity of this compound but also gain a deep understanding of the chemical processes that lead to its formation.

Computational Chemistry and Theoretical Insights into Methyl 2 Bromo 4 Cyanophenylacetate Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By solving the Schrödinger equation within the DFT framework, fundamental properties of Methyl 2-bromo-4-cyanophenylacetate that govern its reactivity can be determined. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The electronic structure of a substituted phenylacetate (B1230308), such as the title compound, is significantly influenced by its substituents. The bromo and cyano groups are electron-withdrawing, which can be quantitatively assessed through DFT calculations. These calculations can reveal the extent of electron delocalization and the location of electron-rich and electron-poor regions within the molecule.

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For similar aromatic compounds, DFT calculations have been employed to determine these values, providing a basis for predicting reactivity trends. nih.govnih.gov

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the cyano nitrogen and the carbonyl oxygen, indicating sites for electrophilic interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties of Aromatic Compounds

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene (B151609) (Illustrative)-6.75-1.155.60
Substituted Phenylacetate Analog (Hypothetical)-7.20-1.805.40
This compound (Hypothetical)-7.50-2.205.30

This table is illustrative and presents hypothetical values for this compound to demonstrate the type of data obtained from DFT studies. Actual values would require specific calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides the means to map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. smu.edu This is particularly valuable for understanding the mechanisms of reactions involving multifunctional molecules like this compound.

By employing methods such as transition state theory in conjunction with DFT calculations, the activation energies for various potential reaction pathways can be determined. umw.edu For instance, in a nucleophilic substitution reaction at the benzylic carbon bearing the bromine atom, computational analysis can help to determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The geometries of the transition states can be optimized, and their energetic barriers calculated, providing a quantitative measure of the reaction's feasibility.

The study of reaction dynamics can further enhance this understanding by simulating the trajectory of the reacting molecules over time. osti.gov This can reveal subtle details about the reaction mechanism that are not apparent from a static picture of the potential energy surface.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Substituted Phenylacetate

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Nucleophilic Substitution (SN2)[NC...C(H)(Ph-CN)...Br]-20.5
Nucleophilic Substitution (SN1) - Step 1[C(H)(Ph-CN)]+ + Br-35.2

This table provides hypothetical data to illustrate the kind of information obtained from reaction pathway analysis. The values are not specific to this compound.

Prediction of Regioselectivity and Stereoselectivity

For molecules with multiple reactive sites, predicting the regioselectivity of a reaction is a significant challenge. Computational models have emerged as powerful tools for this purpose. rsc.orgnih.govrsc.org In the case of this compound, electrophilic aromatic substitution presents a question of regioselectivity: at which position on the aromatic ring will substitution occur?

The directing effects of the existing substituents (bromo, cyano, and the acetate (B1210297) group) can be computationally evaluated. By calculating the energies of the intermediate carbocations (sigma complexes) formed upon electrophilic attack at different positions, the most favorable reaction pathway can be identified. The position leading to the most stable intermediate is generally the preferred site of substitution. acs.org

Similarly, if a reaction can lead to different stereoisomers, computational methods can predict the stereoselectivity. By calculating the energies of the diastereomeric transition states, the product ratio can be estimated. For reactions involving the chiral center at the alpha-carbon, computational analysis can predict which stereoisomer will be preferentially formed. acs.org

Table 3: Illustrative Predicted vs. Experimental Regioselectivity for Electrophilic Bromination of a Substituted Benzene

Position of SubstitutionCalculated Relative Energy of Intermediate (kcal/mol)Predicted Product Ratio (%)Experimental Product Ratio (%)
Ortho+2.5108
Meta+5.0<1<1
Para0.09092

This table is for illustrative purposes, showing how computational predictions can be compared with experimental results. The data is not specific to this compound.

QSAR (Quantitative Structure-Activity Relationship) Studies in Design of New Molecules

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th While direct QSAR studies on this compound may be limited, the principles of QSAR can be applied to design new molecules based on its scaffold.

In a typical QSAR study, a set of molecules with known activities is used to build a model. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic descriptors (like atomic charges and dipole moments from DFT), steric descriptors (like molecular volume and surface area), and hydrophobic descriptors (like the partition coefficient, LogP). nih.govcmu.ac.th

Statistical methods are then used to identify the descriptors that correlate with the biological activity, resulting in a QSAR equation. This equation can then be used to predict the activity of new, unsynthesized compounds. For example, if this compound were part of a series of potential enzyme inhibitors, a QSAR model could help identify which modifications to the structure would likely lead to enhanced activity. nih.gov

Table 4: Illustrative Descriptors Used in a Hypothetical QSAR Model for a Series of Bioactive Compounds

DescriptorTypeCorrelation with Activity (r2)
LUMO EnergyElectronic0.65
Molecular WeightConstitutional0.23
LogPHydrophobic0.78
Molecular Surface AreaSteric0.45

This table illustrates the types of descriptors and their potential correlation with biological activity in a QSAR study. The values are hypothetical.

Q & A

What are the established synthetic routes for Methyl 2-bromo-4-cyanophenylacetate?

Level : Basic
Methodological Answer :
The synthesis typically involves sequential functionalization of a phenylacetate scaffold. A common approach includes:

Esterification : Starting with 4-cyanophenylacetic acid, methyl esterification is achieved via acid-catalyzed reaction with methanol.

Bromination : Electrophilic bromination at the ortho position using brominating agents like NBS (N-bromosuccinimide) under radical or Lewis acid catalysis.

Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity in bromination and avoiding cyano group hydrolysis. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

How is the structure of this compound validated spectroscopically?

Level : Basic
Methodological Answer :

  • NMR :
    • ¹H NMR : Aromatic protons show splitting patterns consistent with substituents (e.g., deshielding at ~7.5–8.5 ppm for Br and CN groups).
    • ¹³C NMR : Peaks for the ester carbonyl (~170 ppm), nitrile carbon (~115 ppm), and brominated aromatic carbons.
  • FTIR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₀H₈BrNO₂, ~266.04 g/mol) with fragmentation patterns confirming the ester and bromine .

What crystallographic techniques are used to resolve structural ambiguities in this compound?

Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) with SHELXL is employed for refinement. Key steps include:

Data Collection : High-resolution diffraction data at low temperature to minimize disorder.

Structure Solution : Using direct methods (e.g., SHELXT ) for phase determination.

Refinement : Addressing challenges like thermal motion or twinning via anisotropic displacement parameters and twin-law refinement in SHELXL .
Visualization tools like ORTEP-3 help interpret molecular geometry and intermolecular interactions (e.g., halogen bonding involving Br) .

How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

Electrophilicity : Local softness analysis identifies the bromine site as reactive toward nucleophilic substitution (SNAr).

Transition States : Activation energies for Suzuki-Miyaura coupling with boronic acids are computed to optimize catalyst choice (e.g., Pd(PPh₃)₄).

Solvent Effects : COSMO-RS simulations predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF).
Experimental validation is required to reconcile computational predictions with observed yields .

How do steric and electronic factors influence the regioselectivity of this compound in further functionalization?

Level : Advanced
Methodological Answer :

  • Steric Effects : The ortho-bromo group creates steric hindrance, directing electrophiles to the para position relative to the nitrile.
  • Electronic Effects : The electron-withdrawing cyano group deactivates the ring, favoring meta/para substitution in nitration or sulfonation.
    Strategies to enhance selectivity:
  • Use bulky directing groups (e.g., -SiMe₃) to block undesired positions.
  • Employ microwave irradiation to accelerate reactions and reduce side products .

How are contradictions between experimental and theoretical spectroscopic data resolved?

Level : Advanced
Methodological Answer :
Discrepancies (e.g., NMR chemical shifts) arise from:

Solvent Effects : Compare experimental data in CDCl₃ vs. DMSO-d₆ with DFT-simulated shifts using the IEFPCM solvent model.

Conformational Flexibility : Rotamer populations (e.g., ester group orientation) are analyzed via variable-temperature NMR or molecular dynamics simulations.

Crystal Packing : SCXRD data validate whether solid-state interactions distort solution-phase NMR predictions .

What role does this compound play in synthesizing bioactive molecules?

Level : Basic
Methodological Answer :
It serves as a precursor for:

  • Pharmaceutical Intermediates : Bromine enables cross-coupling to introduce aryl/heteroaryl groups (e.g., kinase inhibitors).
  • Agrochemicals : The nitrile group is hydrolyzed to carboxylic acids for herbicidal activity.
    Case Study: Conversion to 4-cyano-2-arylphenylacetic acid derivatives with anti-inflammatory properties via Pd-catalyzed coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.